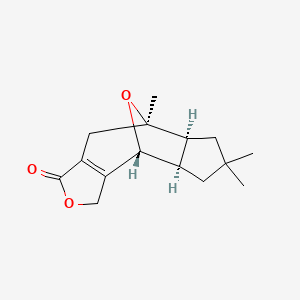
Rufuslactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rufuslactone, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Properties
Rufuslactone's Efficacy Against Pathogenic Fungi
This compound exhibits significant antifungal activity against various phytopathogenic fungi. Studies have demonstrated its effectiveness against species such as Alternaria alternata, Fusarium graminearum, and Botrytis cinerea . The compound's mode of action involves disrupting fungal cell integrity, leading to growth inhibition.
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Alternaria alternata | 25 µg/mL | |
| Fusarium graminearum | 30 µg/mL | |
| Botrytis cinerea | 20 µg/mL |
Agricultural Applications
Biocontrol Agent
This compound serves as a potential biocontrol agent in agriculture. Its ability to inhibit the growth of harmful fungi makes it a candidate for developing eco-friendly fungicides. The use of natural compounds like this compound can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .
Case Study: Application in Crop Protection
In a field study, this compound was applied to crops affected by Fusarium spp. The results indicated a significant reduction in fungal incidence and improved crop yield compared to untreated controls. This suggests that this compound could be integrated into integrated pest management strategies .
Medical Applications
Potential Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it could inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action and therapeutic potential .
Table 2: Anticancer Activity of this compound
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(1R,8R,9S,13R)-8,11,11-trimethyl-4,14-dioxatetracyclo[6.5.1.02,6.09,13]tetradec-2(6)-en-5-one |
InChI |
InChI=1S/C15H20O3/c1-14(2)4-9-11(6-14)15(3)5-8-10(12(9)18-15)7-17-13(8)16/h9,11-12H,4-7H2,1-3H3/t9-,11+,12-,15-/m1/s1 |
Clave InChI |
IEGUGMUAHGJATF-JDTTZNEISA-N |
SMILES isomérico |
C[C@]12CC3=C(COC3=O)[C@H](O1)[C@H]4[C@@H]2CC(C4)(C)C |
SMILES canónico |
CC1(CC2C(C1)C3(CC4=C(C2O3)COC4=O)C)C |
Sinónimos |
lactarane 3,8-oxa-13-hydroxylactar-6-en-5-oic acid gamma-lactone rufuslactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















